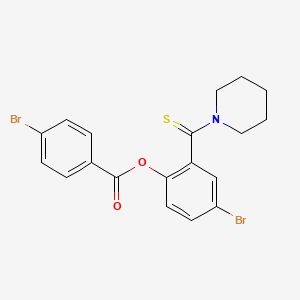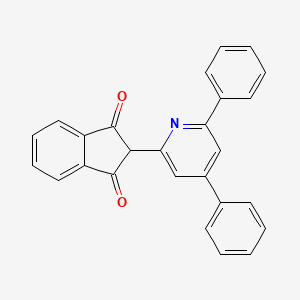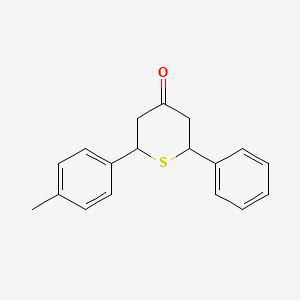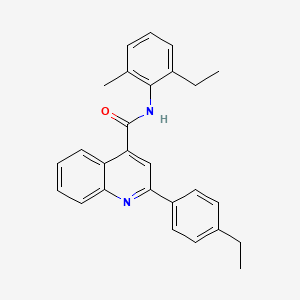![molecular formula C30H30N2O3S B11660451 Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660451.png)
Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiophene ring, and a carboxylate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the Benzothiophene Ring: The benzothiophene ring is introduced via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Amidation Reaction: The quinoline derivative is then reacted with 2,4-dimethylphenylamine to form the amide linkage.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction with propan-2-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s quinoline and benzothiophene moieties allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Benzothiophene Derivatives: Such as raloxifene, used in the treatment of osteoporosis.
Uniqueness
What sets PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its combined structural features of both quinoline and benzothiophene rings, along with the presence of an amide and ester functional group. This unique combination allows for a broader range of chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H30N2O3S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
propan-2-yl 2-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-17(2)35-30(34)27-22-10-6-8-12-26(22)36-29(27)32-28(33)23-16-25(20-14-13-18(3)15-19(20)4)31-24-11-7-5-9-21(23)24/h5,7,9,11,13-17H,6,8,10,12H2,1-4H3,(H,32,33) |
Clé InChI |
MMMZHHAMVSTUJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11660384.png)
![2-(5-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11660386.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11660396.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660400.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11660406.png)

![N'-[(E)-(4-propoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11660411.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11660415.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11660418.png)
![N'-[(E)-1,2-dihydroacenaphthylen-5-ylmethylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11660422.png)


![7-[(4-bromobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11660449.png)

